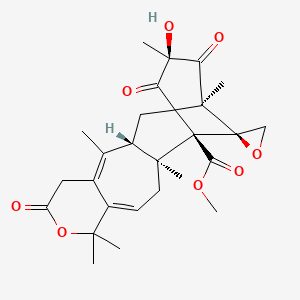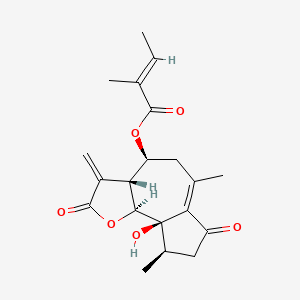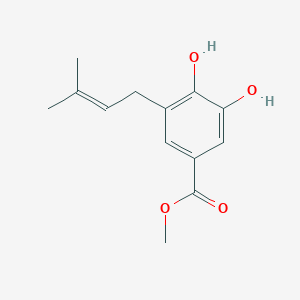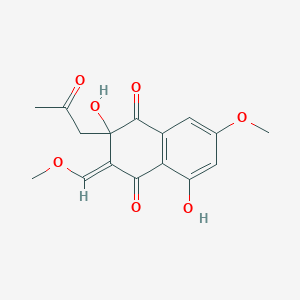
(3s)-3-hydroxyretinal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3s)-3-hydroxyretinal is a retinoid compound, which is a derivative of vitamin A. It is characterized by its unique structure, which includes a hydroxyl group at the third carbon position in the all-trans configuration. This compound plays a significant role in various biological processes, particularly in vision, where it acts as a chromophore in the visual cycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3s)-3-hydroxyretinal typically involves the oxidation of all-trans-retinol or all-trans-retinal. One common method includes the use of oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled conditions to achieve the desired hydroxylation at the third carbon position .
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches, including the use of genetically modified microorganisms. These microorganisms are engineered to produce the compound through fermentation processes, which are then followed by extraction and purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(3s)-3-hydroxyretinal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form (3S)-all-trans-3-oxoretinal.
Reduction: It can be reduced to (3S)-all-trans-3-hydroxyretinol.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC and MnO2.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: (3S)-all-trans-3-oxoretinal.
Reduction: (3S)-all-trans-3-hydroxyretinol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(3s)-3-hydroxyretinal has numerous applications in scientific research:
Chemistry: It is used as a model compound to study retinoid chemistry and reactions.
Biology: It plays a crucial role in the study of visual processes and photoreceptor functions.
Medicine: It is investigated for its potential therapeutic applications in treating retinal diseases and other vision-related disorders.
Industry: It is used in the production of supplements and pharmaceuticals targeting vision health
Mechanism of Action
The mechanism of action of (3s)-3-hydroxyretinal involves its role as a chromophore in the visual cycle. It binds to opsin proteins in photoreceptor cells, forming a complex that undergoes conformational changes upon light absorption. This triggers a cascade of biochemical events leading to the generation of nerve impulses that are transmitted to the brain, resulting in vision. The molecular targets include opsin proteins and the pathways involved are the phototransduction pathways .
Comparison with Similar Compounds
Similar Compounds
All-trans-retinal: Lacks the hydroxyl group at the third carbon position.
All-trans-retinol: The alcohol form of vitamin A.
3-Hydroxyretinoic acid: Contains a carboxyl group instead of an aldehyde group.
Uniqueness
(3s)-3-hydroxyretinal is unique due to its specific hydroxylation at the third carbon position, which imparts distinct chemical and biological properties. This hydroxyl group enhances its reactivity and interaction with biological molecules, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
145681-21-6 |
|---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-9-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+/t18-/m0/s1 |
InChI Key |
QPRQNCDEPWLQRO-IRVDFSNZSA-N |
SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Isomeric SMILES |
CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate](/img/structure/B1262902.png)

